1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
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Overview
Description
1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique chemical structure, which includes a cyclopentane ring and a carboxamide functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .
Preparation Methods
The synthesis of 1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide typically involves the reaction of acid chlorides with various amines. One common method includes the reaction of acid chlorides with dimethylamino, diethylamino, piperidin-1-yl, and morpholin-4-ylalkylamines in the presence of triethylamine as a base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
1-(4-fluorophenyl)cyclopentane-1-carboxamide: This compound has a fluorine atom instead of a trifluoromethyl group, which can affect its reactivity and biological activity.
1-(3-trifluoromethylphenyl)cyclopentane-1-carboxamide: This compound has the trifluoromethyl group in a different position, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific trifluoromethyl substitution pattern, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)15-8-10-16(11-9-15)23-17(24)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBPLANCGLAQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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